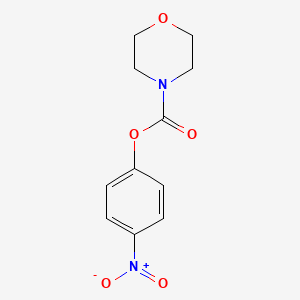

4-Nitrophenyl morpholine-4-carboxylate

Description

Contextualization of 4-Nitrophenyl morpholine-4-carboxylate within Organic Synthesis and Chemical Research

This compound is a chemical compound that merges the structural features of a morpholine (B109124) ring with a 4-nitrophenyl carbamate (B1207046) group. In the broader context of organic synthesis, it belongs to the class of activated carbamates. These reagents are designed to facilitate the transfer of a carbamoyl (B1232498) group to a nucleophile, a process known as carbamoylation. The morpholine substructure is a common motif in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological properties. The strategic combination of this heterocyclic amine with an activated carbonyl group makes this compound a valuable tool for the synthesis of a wide range of organic molecules.

The synthesis of this compound can be logically inferred from the general reaction between a secondary amine, in this case, morpholine, and an activating agent such as 4-nitrophenyl chloroformate. researchgate.net This reaction typically proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the morpholine ring attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate.

Significance of the 4-Nitrophenyl Carbamate Moiety in Activated Ester Chemistry

The efficacy of this compound as a carbamoylating agent is largely attributed to the electronic properties of the 4-nitrophenyl group. In activated ester chemistry, the presence of a good leaving group is paramount for the reaction to proceed efficiently. The 4-nitrophenoxide ion, which is the leaving group in reactions involving this compound, is stabilized by the electron-withdrawing nature of the nitro group through resonance. This stabilization makes it a significantly better leaving group than, for example, an alkoxide ion.

The pKa of 4-nitrophenol (B140041) is approximately 7.15, indicating that the corresponding 4-nitrophenoxide is a relatively weak base and therefore a good leaving group. This inherent reactivity allows for the smooth transfer of the morpholine-4-carbonyl group to a variety of nucleophiles, such as amines and alcohols, under relatively mild conditions. This is a key advantage in multi-step syntheses where sensitive functional groups may be present in the substrate.

Overview of Key Academic Research Trajectories for the Compound Class

Academic research involving 4-nitrophenyl carbamates, and by extension this compound, follows several key trajectories. A primary area of investigation is their application as efficient reagents for the synthesis of ureas and carbamates. The reaction of an activated carbamate with an amine yields a urea (B33335), while reaction with an alcohol or phenol (B47542) produces a carbamate.

Another significant research direction is the use of 4-nitrophenyl carbamates as base-labile protecting groups for amines. The carbamate can be readily cleaved under basic conditions to regenerate the free amine, a strategy often employed in peptide synthesis and other complex molecule construction.

Furthermore, the morpholine moiety itself is of great interest in medicinal chemistry. The incorporation of a morpholine ring can improve the pharmacokinetic properties of a drug, such as its solubility, metabolic stability, and bioavailability. Consequently, reagents like this compound that facilitate the introduction of this group are of considerable interest to researchers in drug discovery and development. While specific, high-profile research dedicated solely to this compound is not abundant, its utility can be inferred from the extensive research on both the 4-nitrophenyl activated ester system and the importance of the morpholine scaffold in bioactive molecules.

Properties

IUPAC Name |

(4-nitrophenyl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(12-5-7-17-8-6-12)18-10-3-1-9(2-4-10)13(15)16/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGDRZRANAJCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitrophenyl Morpholine 4 Carboxylate and Analogues

Direct Carbamate (B1207046) Bond Formation Approaches

The direct formation of the carbamate linkage between morpholine (B109124) and a 4-nitrophenyl carbonate moiety is the most straightforward approach to synthesizing 4-nitrophenyl morpholine-4-carboxylate. This can be achieved through several key reagents and precursors.

Utilization of 4-Nitrophenyl Chloroformate as a Reagent for Morpholine Acylation

The reaction of morpholine with 4-nitrophenyl chloroformate is a widely employed and effective method for the synthesis of this compound. This acylation reaction involves the nucleophilic attack of the secondary amine of the morpholine ring on the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

The general reaction scheme is as follows: Morpholine + 4-Nitrophenyl Chloroformate → this compound + Hydrochloric acid

Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine. The choice of base and solvent can significantly influence the reaction rate and the purity of the final product. Dichloromethane and chloroform (B151607) are frequently used as solvents due to their inert nature and ability to dissolve the reactants. The reaction is often carried out at room temperature, providing a convenient and efficient route to the desired carbamate. researchgate.net

A typical laboratory-scale synthesis would involve dissolving morpholine and a slight excess of a tertiary amine base in a suitable solvent, followed by the slow addition of a solution of 4-nitrophenyl chloroformate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water to remove the hydrochloride salt of the base and any unreacted starting materials. The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by recrystallization.

Exploration of Other Activated Carbonate Precursors in Carbamate Synthesis

While 4-nitrophenyl chloroformate is a common reagent, other activated carbonate precursors have been explored for the synthesis of carbamates, including analogues of this compound. These alternatives can offer advantages in terms of safety, reactivity, and ease of handling.

One notable alternative is di-tert-butyl dicarbonate (B1257347) (Boc)₂O . Although primarily used for the introduction of the tert-butoxycarbonyl (Boc) protecting group, its reactivity can be modulated for the synthesis of other carbamates. The reaction of an amine with (Boc)₂O in the presence of a suitable activating agent or catalyst can lead to the formation of the desired carbamate. acs.org

Another class of precursors includes other aryl chloroformates or activated carbonates. For instance, bis(4-nitrophenyl) carbonate (BNPC) can also be used. The reaction of morpholine with BNPC would yield the desired product along with 4-nitrophenol (B140041) as a byproduct. The reactivity of these precursors is influenced by the nature of the leaving group, with more electron-withdrawing groups leading to a more reactive precursor.

| Activated Carbonate Precursor | Leaving Group | Relative Reactivity |

| 4-Nitrophenyl chloroformate | Chloride | High |

| Di-tert-butyl dicarbonate | tert-Butoxycarbonyl | Moderate |

| Bis(4-nitrophenyl) carbonate | 4-Nitrophenoxide | Moderate to High |

Optimization Strategies for Preparative Synthesis

The transition from laboratory-scale synthesis to preparative and industrial-scale production necessitates a thorough optimization of the reaction conditions to ensure efficiency, selectivity, high yields, and purity.

Development and Application of Catalytic Systems for Enhanced Yields

To improve the efficiency and yield of carbamate synthesis, various catalytic systems have been developed. These catalysts can activate the reactants, lower the activation energy, and facilitate the reaction under milder conditions.

Lewis acid catalysts , such as yttria-zirconia based catalysts, have been shown to be effective in the synthesis of carbamates from amines and chloroformates. tandfonline.com The Lewis acid can coordinate to the carbonyl oxygen of the chloroformate, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. This can lead to shorter reaction times and higher yields. tandfonline.com

Organocatalysts , particularly those based on morpholine derivatives, have also been explored in related reactions. nih.gov While these are often used in asymmetric synthesis, their application in promoting the formation of the carbamate bond itself is an area of interest. For instance, 4-(dimethylamino)pyridine (DMAP) is a well-known nucleophilic catalyst that can accelerate acylation reactions.

The use of a catalyst can be particularly beneficial in large-scale synthesis where reaction times and energy consumption are critical factors.

| Catalyst Type | Example | Proposed Mechanism of Action |

| Lewis Acid | Yttria-Zirconia | Activation of the chloroformate carbonyl group. tandfonline.com |

| Nucleophilic Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Formation of a highly reactive acylpyridinium intermediate. |

| Base Catalyst | Triethylamine | Acts as a proton scavenger and can promote the reaction. |

Control of Purity and Yield in Scalable Synthesis Protocols

Ensuring high purity and yield is paramount in scalable synthesis. This involves careful control over reaction parameters and the implementation of effective purification strategies.

Reaction Parameter Control:

Stoichiometry: Precise control of the molar ratios of reactants is crucial. A slight excess of the amine or the chloroformate may be used to drive the reaction to completion, but a large excess can lead to purification challenges.

Temperature: The reaction is typically exothermic. Maintaining a controlled temperature, often at or below room temperature, is important to prevent side reactions and decomposition of the product.

Addition Rate: Slow, controlled addition of the chloroformate to the amine solution helps to manage the reaction exotherm and minimize the formation of impurities.

Purification Strategies:

Work-up: A standard aqueous work-up is usually sufficient to remove water-soluble impurities and the base hydrochloride salt.

Crystallization: The crude product is often a solid and can be purified by recrystallization from a suitable solvent or solvent mixture. Solvents like ethanol, isopropanol, or mixtures of ethyl acetate (B1210297) and hexanes are commonly used. google.com The choice of crystallization solvent is critical for obtaining high purity and good recovery.

Chromatography: For very high purity requirements, column chromatography on silica (B1680970) gel may be employed, although this is less practical for large-scale production.

By carefully controlling these parameters, it is possible to achieve high yields of this compound with excellent purity, suitable for its intended applications.

| Parameter / Strategy | Objective | Typical Implementation |

| Reaction Control | ||

| Reactant Stoichiometry | Maximize conversion, minimize side products. | Use of a slight excess of one reactant. |

| Temperature | Prevent decomposition and side reactions. | Cooling bath, controlled addition rate. |

| Purification | ||

| Aqueous Wash | Remove water-soluble impurities. | Extraction with water or brine. |

| Recrystallization | Obtain high-purity crystalline product. | Dissolution in a hot solvent and slow cooling. |

Reactivity and Mechanistic Investigations of 4 Nitrophenyl Morpholine 4 Carboxylate

Nucleophilic Acyl Substitution Reactions at the Carbamate (B1207046) Center

The core reactivity of 4-nitrophenyl morpholine-4-carboxylate is defined by nucleophilic acyl substitution at the electrophilic carbamate carbonyl carbon. The presence of the morpholine (B109124) nitrogen and the potent 4-nitrophenoxide leaving group dictates the course of these reactions.

The reaction of carbamates like this compound with primary and secondary amines (aminolysis) is a fundamental process for forming urea (B33335) derivatives. Kinetic studies on analogous 4-nitrophenyl carbonates reacting with a series of secondary alicyclic amines reveal a stepwise mechanism proceeding through a zwitterionic tetrahedral intermediate (T±). researchgate.net

The reaction mechanism can be generalized as follows:

Formation of the Tetrahedral Intermediate: The nucleophilic amine attacks the carbonyl carbon, forming a transient zwitterionic tetrahedral intermediate.

Breakdown of the Intermediate: This intermediate collapses, expelling the 4-nitrophenoxide leaving group to form the final substituted urea product.

The rate-determining step of this process is highly dependent on the basicity (pKa) of the attacking amine. This relationship is often visualized using a Brønsted plot (a graph of the logarithm of the rate constant vs. the pKa of the nucleophile). For many related systems, these plots are biphasic or curved, indicating a change in the rate-determining step.

For weakly basic amines (low pKa): The breakdown of the tetrahedral intermediate to products is the rate-limiting step.

For strongly basic amines (high pKa): The initial nucleophilic attack and formation of the tetrahedral intermediate become rate-limiting.

This kinetic behavior is consistent with a stepwise reaction pathway. The nature of the amine nucleophile has been shown to impact the relative nucleofugality of the leaving groups. researchgate.net

Interactive Data Table: Representative Brønsted Parameters for Aminolysis of Activated Carbonates

| Nucleophile Series | Substrate | β_nuc (High pKa) | β_nuc_ (Low pKa) | pK_a_⁰ (Curvature Center) | Mechanism Indication |

| Secondary Alicyclic Amines | 4-Chlorophenyl 4-Nitrophenyl Carbonate | 0.2 | 0.9 | 10.6 | Stepwise, change in RDS |

| Quinuclidines | 4-Chlorophenyl 4-Nitrophenyl Carbonate | 0.87 | - | - | Stepwise, T± breakdown is RDS |

| Secondary Alicyclic Amines | Methyl 4-Nitrophenyl Carbonate | 0.3 | 1.0 | 9.3 | Stepwise, change in RDS |

Data adapted from studies on analogous activated carbonate esters. β_nuc_ represents the Brønsted coefficient, indicating the degree of bond formation in the transition state. pK_a_⁰ is the point where the rate-determining step (RDS) changes.

Under aqueous conditions, this compound is susceptible to hydrolysis, yielding morpholine, carbon dioxide, and 4-nitrophenol (B140041). The rate and mechanism of hydrolysis are highly dependent on the pH of the solution. Based on studies of other aryl esters, the hydrolysis can proceed through several distinct pathways:

Acid-Catalyzed Hydrolysis (Low pH): At low pH, the reaction is typically specific-acid catalyzed. The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by a water molecule.

Neutral Hydrolysis (pH ~7): In the neutral pH range, a pH-independent pathway involving the uncatalyzed attack of water on the carbamate can be observed. For substrates with excellent leaving groups like 4-nitrophenoxide, this process can be significant.

Base-Promoted Hydrolysis (High pH): Under basic conditions, the reaction rate increases dramatically. This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This bimolecular process is generally much faster than neutral hydrolysis.

The stability of the compound in water is therefore limited, particularly at high and low pH values. The release of the yellow 4-nitrophenolate (B89219) anion (at pH > 7) provides a convenient method for spectrophotometrically monitoring the rate of hydrolysis. nih.gov

This compound can react with alcohols in a process known as alcoholysis or, more specifically, transcarbamoylation. This reaction substitutes the 4-nitrophenoxide group with an alkoxide group, forming a new carbamate ester. This process is essentially the same nucleophilic acyl substitution reaction described for aminolysis and hydrolysis, with an alcohol acting as the nucleophile.

The reaction is often facilitated by a base, which deprotonates the alcohol to form the more nucleophilic alkoxide ion. This method is a valuable synthetic strategy for converting a highly activated carbamate into various other carbamate derivatives, avoiding the use of more hazardous reagents like isocyanates. This transcarbamoylation approach is a key principle in the chemical recycling of polyurethane materials, where urethane (B1682113) linkages are cleaved and reformed.

Role of the 4-Nitrophenoxide Leaving Group

The 4-nitrophenoxide moiety is not a passive component of the molecule; it is a critical determinant of the compound's high reactivity. Its properties as a leaving group are governed by its electronic structure.

The effectiveness of a leaving group, or its nucleofugality, is closely related to the stability of the anion that is formed. A common way to quantify this is by considering the pKa of the conjugate acid of the leaving group.

The conjugate acid of the 4-nitrophenoxide anion is 4-nitrophenol.

The pKa of 4-nitrophenol is approximately 7.15.

This relatively low pKa value indicates that 4-nitrophenol is a moderately strong acid, which in turn means its conjugate base, the 4-nitrophenoxide anion, is very stable. This high stability makes it an excellent leaving group, as its departure from the tetrahedral intermediate is thermodynamically favorable. The nucleofugacity of 4-nitrophenolate is comparable to that of 4-nitrophenylthiolate, despite significant differences in their basicities. researchgate.net

The excellent leaving group ability of 4-nitrophenoxide is a direct result of the electronic properties of the nitro (-NO₂) group. The nitro group is a powerful electron-withdrawing group, and it stabilizes the negative charge of the departing phenoxide anion through two primary mechanisms: pearson.combrainly.in

Inductive Effect (-I Effect): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. This effect helps to delocalize the negative charge on the phenoxide oxygen, stabilizing the anion. pearson.com

Mesomeric Effect (-M Effect or Resonance Effect): The nitro group, when positioned para (or ortho) to the oxygen, can directly participate in resonance with the phenoxide anion. The negative charge on the oxygen can be delocalized through the π-system of the benzene (B151609) ring and onto the oxygen atoms of the nitro group. This delocalization spreads the negative charge over several atoms, which is a powerful stabilizing influence. brainly.intiwariacademy.com

This combined electronic stabilization significantly lowers the activation energy required for the cleavage of the carbon-oxygen bond, facilitating the departure of the leaving group and driving the nucleophilic acyl substitution reaction forward. pearson.com

Elucidation of Reaction Mechanisms

Characterization of Tetrahedral Intermediates: Zwitterionic and Anionic Forms

The aminolysis of carbonyl compounds like this compound is widely understood to proceed through a multi-step mechanism involving the formation of a tetrahedral intermediate. Kinetic studies on analogous systems, such as 4-nitrophenyl phenyl carbonate and its thionocarbonate counterpart, provide strong evidence for the existence of these transient species. rsc.org

The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the carboxylate. This leads to the formation of a zwitterionic tetrahedral intermediate , often denoted as T±. This intermediate is characterized by a positive charge on the nitrogen atom of the attacking amine and a negative charge on the carbonyl oxygen.

In a subsequent step, this zwitterionic intermediate can undergo deprotonation, typically facilitated by a second molecule of the attacking amine acting as a base, to form an anionic tetrahedral intermediate (T-). The reaction pathway can be summarized as follows:

Formation of the Zwitterionic Intermediate (T±): The amine nucleophile attacks the carbonyl carbon.

Deprotonation to the Anionic Intermediate (T-): A base (e.g., another amine molecule) removes a proton from the ammonium (B1175870) group of T±.

Expulsion of the Leaving Group: The intermediate collapses, expelling the 4-nitrophenoxide leaving group to form the final products.

Determination of Rate-Determining Steps in Multi-Step Pathways

In the multi-step aminolysis pathway of esters and carbonates, the rate-determining step (RDS) can vary depending on the reaction conditions, particularly the basicity of the nucleophilic amine. Kinetic studies on related 4-nitrophenyl carbonates reveal that a change in the RDS often occurs as the amine's pKa is varied. nih.govresearchgate.net

The two principal steps that can be rate-limiting are:

Formation of the tetrahedral intermediate (T±) , governed by the rate constant k1.

Breakdown of the tetrahedral intermediate to products, governed by the rate constant k2.

For reactions with highly basic amines, the formation of the tetrahedral intermediate (k1) is typically the slow, rate-determining step. Conversely, for reactions involving less basic (more acidic) amines, the breakdown of the intermediate (k2) becomes rate-limiting. nih.govresearchgate.net This shift is elegantly demonstrated by biphasic Brønsted plots. For example, the reaction of 4-chlorophenyl 4-nitrophenyl carbonate with a series of secondary alicyclic amines shows a change in the RDS from T± breakdown for low pKa amines to T± formation for high pKa amines. nih.gov Similarly, a study on 4-nitrophenyl phenyl carbonate with secondary amines also showed a change in the RDS with increasing amine basicity. rsc.org

The partitioning of the intermediate T± is critical; it can either revert to reactants by expelling the amine (k-1) or proceed to products by expelling the 4-nitrophenoxide leaving group (k2). The ratio of these rate constants (k2/k-1) determines the fate of the intermediate and influences which step becomes rate-limiting.

Application of Linear Free Energy Relationships (Brønsted and Hammett Plots) for Mechanistic Insight

Linear Free Energy Relationships (LFERs) are powerful tools for elucidating reaction mechanisms. Brønsted and Hammett plots are frequently employed in the study of 4-nitrophenyl carboxylate derivatives.

Brønsted Plots: These plots correlate the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the nucleophilic amine. The slope of this plot, known as the Brønsted coefficient (β), provides insight into the degree of bond formation in the transition state.

A high β value (e.g., 0.8-1.0) suggests a transition state where the N-C bond is largely formed and significant positive charge has developed on the amine nitrogen. This is characteristic of a rate-determining breakdown of the tetrahedral intermediate. nih.govresearchgate.net

A low β value (e.g., 0.2-0.3) indicates a transition state that resembles the reactants, with minimal N-C bond formation. This is consistent with the rate-determining formation of the tetrahedral intermediate. nih.govresearchgate.net

Often, these plots are not linear over a wide pKa range but show a downward curvature (biphasic). rsc.orgnih.gov This curvature is a classic indicator of a change in the rate-determining step from breakdown to formation of the intermediate as the amine becomes more basic. nih.govresearchgate.net For example, the aminolysis of 4-chlorophenyl 4-nitrophenyl carbonate with secondary alicyclic amines yields a biphasic Brønsted plot with slopes changing from β2 = 0.9 to β1 = 0.2 as the amine pKa increases. nih.gov

Hammett Plots: These plots correlate the logarithm of the rate constant with a substituent constant (σ), which quantifies the electronic effect of a substituent on a benzene ring. The slope, known as the reaction constant (ρ), reveals the sensitivity of the reaction rate to electronic changes. For reactions of substituted benzoyl esters with nucleophiles, a positive ρ value indicates that electron-withdrawing groups on the benzoyl moiety accelerate the reaction by stabilizing the developing negative charge in the transition state. Studies on the hydrolysis and phenolysis of 4-nitrophenyl esters of substituted benzoic acids have shown positive ρ values, consistent with a transition state involving hybridization change from sp2 to sp3 at the carbonyl carbon. Nonlinear Hammett plots can also indicate a change in the rate-determining step or a change in the mechanism. semanticscholar.orgrsc.org

| Substrate | Nucleophile Series | pKa Range | Brønsted β Value | Inferred Rate-Determining Step | Reference |

|---|---|---|---|---|---|

| 4-Chlorophenyl 4-Nitrophenyl Carbonate | Secondary Alicyclic Amines | Low | 0.9 | Intermediate Breakdown (k2) | nih.gov |

| 4-Chlorophenyl 4-Nitrophenyl Carbonate | Secondary Alicyclic Amines | High | 0.2 | Intermediate Formation (k1) | nih.gov |

| Methyl 4-Nitrophenyl Carbonate | Quinuclidines | - | 0.86 | Intermediate Breakdown (k2) | researchgate.net |

| 4-Nitrophenyl Phenyl Carbonate | Secondary Amines | Low | 0.98 | Intermediate Breakdown (k2) | rsc.org |

| 4-Nitrophenyl Phenyl Carbonate | Secondary Amines | High | 0.26 | Intermediate Formation (k1) | rsc.org |

Influence of Solvent Polarity and Hydrogen Bonding on Reaction Kinetics

The polarity of the solvent and its ability to form hydrogen bonds can significantly impact the reaction kinetics of processes involving charged intermediates and transition states, such as the aminolysis of this compound.

Solvent Polarity: Reactions that proceed through a more polar transition state than the reactants are generally accelerated by an increase in solvent polarity. chemrxiv.org In the formation of the zwitterionic tetrahedral intermediate (T±), there is a separation of charge. Therefore, polar solvents would be expected to stabilize this charged intermediate and the transition state leading to it, thereby increasing the reaction rate. The stabilization of transition states by polar solvents has been shown to increase reaction rates by orders of magnitude compared to the gas phase. chemrxiv.org

Hydrogen Bonding: The ability of a solvent to act as a hydrogen-bond donor (HBD) or hydrogen-bond acceptor (HBA) is also critical. canada.ca

HBA solvents can stabilize the positively charged ammonium group in the T± intermediate.

HBD solvents can stabilize the negatively charged oxygen atom in the T± and T- intermediates, as well as the departing 4-nitrophenoxide anion.

Kinetic Isotope Effect Studies for Transition State Analysis

The kinetic isotope effect (KIE) is a powerful tool for investigating the transition state of a reaction by measuring the change in reaction rate upon isotopic substitution. wikipedia.org By replacing an atom at or near the reaction center with a heavier isotope (e.g., hydrogen with deuterium), changes in the vibrational frequencies of bonds can alter the activation energy and thus the reaction rate. wikipedia.org

In the context of aminolysis, a primary KIE could be measured by using a deuterated amine nucleophile (R2ND). A significant kH/kD > 1 would be expected if the N-H bond is being broken in the rate-determining step. This would be relevant in mechanisms where the deprotonation of the zwitterionic intermediate (T±) to the anionic intermediate (T-) is rate-limiting.

A secondary KIE could be employed to probe changes in hybridization at the reaction center. wikipedia.org For example, isotopic substitution at the carbonyl carbon (12C to 13C) or in the leaving group could provide information about the degree of bond cleavage in the transition state.

While specific KIE studies on this compound are not detailed in the provided literature, the principles are well-established. For instance, large primary KIE values (e.g., kH/kD ≈ 12) have been observed in related proton transfer reactions from carbon acids, indicating a transition state where the proton is significantly transferred. rsc.org The study of KIEs is crucial for distinguishing between different possible transition state structures and confirming mechanistic proposals derived from other kinetic data. nih.gov

Computational and Theoretical Studies on 4 Nitrophenyl Morpholine 4 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

There are no publicly available research articles detailing DFT calculations performed on 4-Nitrophenyl morpholine-4-carboxylate. Such studies are crucial for a fundamental understanding of a molecule's characteristics.

Prediction of Optimized Geometries and Conformational Preferences

Without dedicated computational studies, information on the predicted three-dimensional structure, bond lengths, bond angles, and conformational preferences of this compound remains undetermined.

Energetic Analysis of Reactant, Intermediate, and Transition States for Reactivity Prediction

No data could be found on the energetic profiling of this compound. This type of analysis is essential for predicting its chemical reactivity, stability, and potential reaction pathways, but such studies have not been published.

Examination of Molecular Orbitals and Electronic Charge Distribution

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electronic charge across the this compound molecule is absent from the literature. This data is vital for understanding its electronic properties and potential for intermolecular interactions.

Theoretical Analysis of Intermolecular Interactions

A complete understanding of a compound's properties in solid or liquid states relies on analyzing how its molecules interact with each other. However, specific theoretical analyses for this compound are not available.

Modeling of Hydrogen Bonding Networks within Crystalline Structures

While the molecule possesses potential hydrogen bond acceptors in its oxygen and nitrogen atoms, no crystal structure data or computational models have been published that would describe the hydrogen bonding networks it may form.

Computational Assessment of π-Stacking Interactions in Condensed Phases

The nitrophenyl group within the molecule suggests the possibility of π-stacking interactions, which are significant in determining the packing of molecules in a crystal. However, no computational assessments or experimental evidence of such interactions for this specific compound are documented in the available literature.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification in Related Systems

Analysis of various crystalline structures reveals that H···H, O···H/H···O, and C···H/H···C contacts are consistently among the most significant contributors to crystal packing. nih.govelsevierpure.com For instance, in a study of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, H···H interactions accounted for 43% of the total surface contacts, followed by C···H (18%) and O···H (17%) interactions. Similarly, in an organic salt derived from benzylamine, H···H contacts made up 53.8% of the interactions, with C···H and O···H contacts contributing 25.8% and 11.2%, respectively. acs.org

The presence of the nitro group in the 4-nitrophenyl moiety introduces specific and significant interactions. The oxygen atoms of the nitro group frequently act as hydrogen bond acceptors, leading to prominent O···H contacts. elsevierpure.comderpharmachemica.com In the crystal structure of 4-nitrophenyl isocyanate, O···H intermolecular interactions were found to be the main stabilizing force. derpharmachemica.com The analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol showed that O···H/H···O contacts contributed to 32.1% of the molecular surface, nearly equal to the H···H contacts at 33.3%. elsevierpure.com Furthermore, the nitrogen atom of the nitro group can participate in N···H and N···O contacts. nih.govelsevierpure.com

The morpholine (B109124) ring also contributes significantly to the intermolecular contact landscape, primarily through hydrogen bonding involving its oxygen and nitrogen atoms and the hydrogen atoms on its carbon backbone. nih.gov In a cadmium complex containing 4-(2-aminoethyl)morpholine, O···H/H···O interactions were substantial, accounting for 27.1% of the total contacts, second only to H···H interactions (71.8%). nih.gov

Below are data tables summarizing the percentage contributions of various intermolecular contacts from the Hirshfeld surface analysis of several related compounds. These tables illustrate the quantitative breakdown of interactions that are likely to be relevant for understanding the crystal packing of this compound.

| Interaction Type | 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol (%) elsevierpure.com | (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene (%) nih.gov |

|---|---|---|

| H···H | 33.3 | 11.7 |

| O···H / H···O | 32.1 | 12.6 |

| C···H / H···C | 14.5 | 15.2 |

| N···H / H···N | 4.2 | 6.5 |

| Br···H / H···Br | - | 20.9 |

| C···C | - | 2.5 |

| O···N / N···O | - | 1.3 |

| Other | 15.9 | 29.3 |

| Interaction Type | diacetatobis[4-(2-aminoethyl)morpholine]cadmium tetrahydrate (%) nih.gov | methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate (%) nih.gov |

|---|---|---|

| H···H | 71.8 | 43.8 |

| O···H / H···O | 27.1 | 9.9 |

| C···H / H···C | 1.0 | 14.3 |

| N···H / H···N | - | 14.1 |

| Other | 0.1 | 17.9 |

These analyses of related systems consistently highlight the predominance of H···H, O···H, and C···H contacts in defining the supramolecular architecture. For this compound, it is therefore anticipated that a combination of these interactions, driven by both the nitro group and the morpholine carboxylate moiety, would govern its crystal packing.

Derivatization Strategies and Functional Group Interconversions of 4 Nitrophenyl Morpholine 4 Carboxylate

Chemical Transformations of the Nitro Group

The nitro group on the phenyl ring is a key site for functionalization, primarily through reduction to an amino group. This transformation is fundamental as it converts an electron-withdrawing group into an electron-donating one, significantly altering the molecule's electronic properties and introducing a nucleophilic center for further derivatization.

Selective Reduction to the Corresponding Amino Derivative for Further Functionalization

The selective reduction of the aromatic nitro group in 4-Nitrophenyl morpholine-4-carboxylate to the corresponding 4-Aminophenyl morpholine-4-carboxylate is a critical step for further functionalization. This transformation is typically achieved while preserving the carbamate (B1207046) and morpholine (B109124) moieties. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.

Common methods for the reduction of aromatic nitro groups that are applicable in this context include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with a hydrogen source like hydrogen gas (H₂) or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate, hydrazine) is a widely used and often clean method.

Chemical reduction offers an alternative, employing reagents like tin(II) chloride (SnCl₂) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄). These methods are effective but may require more extensive purification to remove metal salts. The resulting amino group serves as a versatile handle for a wide range of subsequent reactions, including diazotization, acylation, and alkylation, thereby allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Table 1: General Conditions for Selective Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Hydrogen Source/Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, Ethanol/Methanol | Room temperature to 50°C, 1-4 atm H₂ | High efficiency and clean reaction. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | 50-100°C | Requires neutralization and removal of tin salts. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Room temperature to reflux | Mild conditions, useful for sensitive substrates. |

| Iron powder (Fe) | Acetic Acid/Ethanol | Reflux | A classic and cost-effective method. |

Modifications of the Morpholine Ring System

The morpholine ring in this compound is a saturated heterocycle and is generally less reactive than the nitroaromatic portion of the molecule. The nitrogen atom of the morpholine is acylated as part of the carbamate linkage, which significantly reduces its nucleophilicity and basicity. Consequently, reactions directly involving the ring nitrogen are limited without cleavage of the carbamate bond.

However, modifications to the carbon backbone of the morpholine ring, while challenging, could potentially be achieved through radical-based reactions or by using highly reactive intermediates. For instance, C-H activation methodologies could, in principle, be used to introduce substituents at the carbon atoms of the morpholine ring, although such transformations would likely require specialized catalysts and conditions and may suffer from a lack of regioselectivity.

Application in the Synthesis of Conjugates and Chemical Probes

A primary application of this compound is its use as a carbonylating agent for the introduction of a morpholine-4-carbonyl moiety onto other molecules, such as proteins, peptides, or small molecule drugs. This utility is derived from the fact that the 4-nitrophenoxy group is an excellent leaving group, making the carbamate an activated ester.

When this compound is reacted with a nucleophile, such as a primary or secondary amine, the nucleophile attacks the carbonyl carbon of the carbamate, leading to the displacement of 4-nitrophenolate (B89219) and the formation of a new urea (B33335) linkage. This reaction is often referred to as acylation or, more specifically, carbamoylation.

This reactivity is harnessed in the synthesis of a variety of conjugates. For example, by reacting this compound with a molecule containing a free amino group, a stable morpholine-containing urea derivative can be formed. This strategy can be used to:

Modify the properties of drugs: Attaching the morpholine-4-carbonyl group can alter the solubility, metabolic stability, and pharmacokinetic profile of a therapeutic agent.

Create chemical probes: The morpholine moiety can be introduced as a reporter group or as a handle for further functionalization in the design of chemical probes to study biological systems.

Synthesize linkers for bioconjugation: The molecule can act as a precursor to linkers used to attach different molecular entities, such as a drug to an antibody.

The reaction proceeds under mild conditions, typically in an aprotic solvent in the presence of a non-nucleophilic base to scavenge the acidic 4-nitrophenol (B140041) byproduct. The progress of the reaction can often be monitored by the appearance of the yellow color of the 4-nitrophenolate anion under basic conditions.

Table 2: Application in Conjugate Synthesis

| Nucleophile | Product Type | Significance |

|---|---|---|

| Primary/Secondary Amine | Urea | Formation of stable linkages in drug modification and probe synthesis. |

| Hydrazine derivative | Semicarbazide | Introduction of a reactive handle for further conjugation. |

| Hydroxylamine | Hydroxamic acid derivative | Used in the synthesis of enzyme inhibitors and other bioactive molecules. |

| Thiol | Thiocarbamate | Formation of linkages with cysteine residues in proteins. |

Applications of 4 Nitrophenyl Morpholine 4 Carboxylate As a Synthetic Building Block and Reagent

Utilization as an Activated Ester in Organic Synthesis

The core functionality of 4-Nitrophenyl morpholine-4-carboxylate lies in its role as an activated ester, or more specifically, an activated carbamate (B1207046). The electron-withdrawing nitro group on the phenyl ring significantly increases the leaving group potential of the 4-nitrophenoxide anion, thereby facilitating nucleophilic acyl substitution reactions at the carbonyl carbon. This principle is widely exploited in various synthetic transformations. nih.govemerginginvestigators.org

One of the primary applications of activated esters is in the formation of amide bonds, a cornerstone of peptide synthesis and medicinal chemistry. nih.govorganic-chemistry.org this compound serves as an efficient reagent for the N-acylation of primary and secondary amines. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon, leading to the displacement of the 4-nitrophenoxide leaving group and the formation of a stable N-substituted morpholine-4-carboxamide (B177924) (a urea (B33335) derivative). This method provides a mild and effective way to forge C-N bonds, which is fundamental in the synthesis of a wide array of organic molecules. acs.org The high reactivity of 4-nitrophenyl (PNP) esters makes them superior synthons for these transformations, often resulting in high and reproducible yields. nih.gov

The utility of this compound extends beyond amide bond formation to more general acyl transfer reactions. acs.org The "morpholine-4-carbonyl" group can be efficiently transferred to other nucleophiles, such as alcohols and phenols, to synthesize the corresponding carbonates. In this reaction, the oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic carbonyl center and displacing the 4-nitrophenol (B140041) to form a new carbonate ester. This reactivity allows for the introduction of the morpholine-4-carbonyloxy group into various molecules, modifying their chemical and physical properties. The versatility of 4-nitrophenyl activated esters and carbamates makes them useful in creating a range of derivatives under mild conditions. emerginginvestigators.orgresearchgate.net

Role as a Derivatizing Agent for the Functionalization of Amines and Other Nucleophiles

As a consequence of its acyl transfer capabilities, this compound is an effective derivatizing agent. It is employed to introduce the morpholine-4-carbonyl functional group onto a substrate molecule, typically an amine or an alcohol. This derivatization can serve several purposes in a synthetic sequence. For instance, it can be used as a protecting group strategy for amines or alcohols; the resulting carbamate or carbonate is stable under certain conditions but can be cleaved when desired. emerginginvestigators.org Furthermore, the introduction of the morpholine (B109124) moiety can significantly alter the physicochemical properties of the parent molecule, such as its solubility, polarity, and bioavailability, which is a common strategy in drug design.

| Nucleophile (R-NuH) | Reaction Product | Bond Formed | General Application |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-Substituted Morpholine-4-carboxamide (Urea) | C-N | Functionalization, Synthesis of Urea Derivatives |

| Secondary Amine (R₂NH) | N,N-Disubstituted Morpholine-4-carboxamide (Urea) | C-N | Building block for complex molecules |

| Alcohol (R-OH) | O-Alkyl Morpholine-4-carboxylate (Carbonate) | C-O | Protecting group, Modification of properties |

| Phenol (B47542) (Ar-OH) | O-Aryl Morpholine-4-carboxylate (Carbonate) | C-O | Synthesis of specialized esters |

Contribution to the Construction of Complex Molecular Architectures (e.g., Factor Xa Inhibitor Analogues)

The morpholine structural motif is a key component in numerous biologically active compounds, including several modern anticoagulant drugs that function as Factor Xa (FXa) inhibitors. nih.govmdpi.com While this compound itself may not be a direct precursor in all published routes, building blocks containing the activated morpholine moiety are crucial for assembling these complex structures.

A prominent example is found in the synthesis of Apixaban, a widely used oral FXa inhibitor. nih.gov Key intermediates in the synthesis of Apixaban feature a morpholine group attached to a larger heterocyclic core. For instance, the intermediate 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a critical building block in several synthetic pathways leading to Apixaban. wjpsonline.comruifuchemical.comwjpsonline.comgoogle.comgoogle.com The synthesis of this intermediate involves the reaction of a precursor with morpholine, highlighting the importance of incorporating this specific heterocycle. wjpsonline.com The presence of the 4-nitrophenyl group in this key intermediate underscores its role as a foundational element which is later chemically modified (e.g., reduced to an aniline) to complete the synthesis of the final drug molecule. google.comresearchgate.net The established importance of the morpholine and nitrophenyl moieties in the construction of these inhibitors suggests the utility of reagents like this compound for creating analogous structures in medicinal chemistry research.

| Compound Name | Role in Synthesis | Associated Drug |

|---|---|---|

| 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | Key Intermediate | Apixaban |

| 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | Intermediate (from reduction of nitro group) | Apixaban |

| Rivaroxaban | Active Pharmaceutical Ingredient (contains a morpholinone ring) | Rivaroxaban |

| Apixaban | Active Pharmaceutical Ingredient (synthesized via morpholine-containing intermediates) | Apixaban |

Future Directions and Emerging Research Avenues for 4 Nitrophenyl Morpholine 4 Carboxylate

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a cornerstone of modern chemistry. mt.com For 4-Nitrophenyl morpholine-4-carboxylate, future research will likely focus on developing synthetic methods that are more environmentally benign than traditional routes, which often rely on hazardous reagents like phosgene (B1210022) derivatives for the creation of activated carbonyls.

Key areas of development include:

Phosgene-Free Carbonyl Sources: A primary goal is the replacement of 4-nitrophenyl chloroformate, a common precursor, with safer, next-generation carbonylating agents. Research into using dimethyl carbonate (DMC) or diphenyl carbonate (DPC) as greener feedstocks for the in-situ generation of the activated ester could prove fruitful. These reactions, often catalyzed by a base, would offer a significant reduction in toxicity and corrosive byproducts.

Biocatalytic Approaches: The use of enzymes to construct the carbamate (B1207046) linkage offers a highly selective and sustainable alternative. Lipases or proteases could potentially catalyze the reaction between a morpholine (B109124) derivative and an activated 4-nitrophenol (B140041) precursor under mild, aqueous conditions, thereby minimizing solvent waste and energy consumption.

Improved Atom Economy: Future synthetic strategies will aim to maximize the incorporation of atoms from reactants into the final product. This includes exploring catalytic cycles where the activating group can be regenerated and reused, or designing one-pot, multi-component reactions that build the molecule with minimal intermediate isolation steps.

| Synthetic Approach | Key Features | Potential Advantages | Research Focus |

| Carbonate Exchange | Use of Dimethyl Carbonate (DMC) or Diphenyl Carbonate (DPC) | Avoids phosgene derivatives; reduces hazardous waste. | Catalyst development; optimization of reaction conditions. |

| Biocatalysis | Enzyme-mediated synthesis (e.g., using lipases) | High selectivity; mild, aqueous reaction conditions; biodegradable catalysts. | Enzyme screening; protein engineering for enhanced activity. |

| One-Pot Synthesis | Multi-component reactions combining morpholine, a CO₂ source, and 4-nitrophenol. | Reduced workup steps; improved process efficiency and atom economy. | Catalyst design; investigation of reaction mechanisms. |

Exploration of Uncharted Reaction Pathways and Transformations

The utility of this compound lies in its function as a stable yet reactive electrophile, capable of transferring the morpholine-4-carbonyl moiety to a wide range of nucleophiles. nih.gov Its potential as a synthetic tool is vast and largely untapped.

Future research should investigate its reactivity with various nucleophilic partners to construct complex molecular architectures:

Amine Acylation: The most direct application is the reaction with primary and secondary amines to form ureas. This pathway is particularly valuable in medicinal chemistry for synthesizing libraries of urea (B33335) derivatives, a common motif in bioactive compounds. The reaction proceeds under mild conditions with the release of 4-nitrophenol as the sole byproduct. nih.gov

Alcohol and Thiol Acylation: Exploration of its reactions with alcohols and thiols would yield carbamates and thiocarbamates, respectively. These functional groups are crucial in drug design and materials science. Optimizing conditions, potentially with base or nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP), will be a key research focus. researchgate.net

Organometallic Reagents: Investigating reactions with organometallic nucleophiles, such as Grignard reagents or organocuprates, could lead to the formation of novel ketones or other carbon-carbon bond-containing structures, significantly expanding the synthetic utility of the morpholine carbonyl group.

Cyclization-Activated Prodrugs: The principle of using carbamates in cyclization-elimination reactions to release active molecules is well-established. nih.gov this compound could serve as a precursor to design novel prodrugs where an intramolecular reaction triggers the release of a therapeutic agent, with the morpholine-containing byproduct influencing solubility and clearance.

| Nucleophile | Resulting Product | Potential Application Area |

| Primary/Secondary Amines | Substituted Ureas | Medicinal Chemistry, Library Synthesis |

| Alcohols/Phenols | Carbamates | Prodrug Design, Polymer Chemistry |

| Thiols | Thiocarbamates | Agrochemicals, Materials Science |

| Carbanions/Organometallics | Amides/Ketones | Complex Molecule Synthesis |

Integration with Advanced Catalytic Systems and Flow Chemistry Technologies

The translation of novel chemical reactions into efficient and scalable processes is a critical challenge. Integrating the synthesis and application of this compound with advanced catalytic systems and continuous flow technology represents a significant frontier.

Advanced Catalysis: While the reactions of this activated carbamate can often proceed without a catalyst, the development of catalysts could enhance reaction rates, improve selectivity (e.g., in reactions with polyfunctional molecules), and lower reaction temperatures. Organocatalysts, particularly those based on recyclable polymers, could offer a sustainable approach to accelerating acyl transfer reactions. nih.govfrontiersin.org

Flow Chemistry: Continuous flow processing offers substantial advantages in terms of safety, scalability, and process control, especially for highly reactive intermediates. nih.govresearchgate.net The high reactivity of this compound makes it an ideal candidate for flow chemistry applications.

Enhanced Safety: Acylation reactions can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of thermal runaways. nih.gov

Rapid Optimization: Microreactor systems enable the rapid screening of reaction conditions (temperature, residence time, stoichiometry) to quickly identify optimal parameters for a given transformation.

Telescoped Synthesis: A flow setup could allow for the synthesis of this compound in one reactor, followed by its immediate consumption in a subsequent reactor without isolation—a "telescoped" process that improves efficiency and reduces waste. mdpi.com

The future of chemical synthesis with this compound lies in the synergy between discovering its fundamental reactivity and harnessing modern technologies to apply it in a safe, sustainable, and efficient manner.

Q & A

Q. What are the optimal synthetic routes for preparing 4-nitrophenyl morpholine-4-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using activated nitrophenyl derivatives and morpholine-4-carbonyl chloride. Key parameters include temperature control (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for nucleophile:electrophile). Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the morpholine ring (δ 3.6–3.8 ppm for N–CH₂ groups) and nitrophenyl moiety (aromatic protons at δ 7.5–8.3 ppm).

- IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and nitro groups (NO₂, ~1520 and 1350 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 265.08) .

Q. How does the nitrophenyl group influence the compound’s reactivity in nucleophilic reactions?

The electron-withdrawing nitro group enhances electrophilicity at the carboxylate’s carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis, aminolysis). Kinetic studies in aqueous buffers (pH 7–9) show pseudo-first-order dependence on hydroxide ion concentration, with rate constants increasing by 3×10⁻³ s⁻¹ per pH unit .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in structural data for this compound derivatives?

Single-crystal X-ray diffraction using SHELXL ( ) refines bond lengths and angles, particularly for the morpholine ring (chair conformation) and nitro-group geometry. Discrepancies between computational (DFT) and experimental data often arise from crystal packing effects, which can be modeled via hydrogen-bonding networks (e.g., N–H⋯O interactions in the crystal lattice) .

Q. What mechanistic insights explain unexpected byproducts during coupling reactions involving this compound?

Competing pathways (e.g., ester hydrolysis vs. aryl nitro reduction) may occur under catalytic conditions. For example, iridium catalysts () can inadvertently reduce nitro groups to amines at elevated temperatures (>100°C). Mitigation strategies include optimizing catalyst loading (5–10 mol%) and using inert atmospheres (Ar/N₂) to suppress side reactions .

Q. How do solvent polarity and substituent effects modulate the compound’s stability in long-term storage?

Accelerated stability studies (40°C/75% RH) reveal degradation via hydrolysis, with half-lives varying by solvent:

| Solvent | Half-life (days) |

|---|---|

| DMSO | 120 |

| Acetone | 90 |

| Water | 15 |

| Electron-donating substituents on the morpholine ring (e.g., tert-butyl groups) improve stability by sterically shielding the carbonyl . |

Q. What computational methods validate experimental data for its conformational dynamics?

MD simulations (AMBER or GROMACS) model the morpholine ring’s chair-to-twist transitions, correlating with NMR NOE data. Free-energy landscapes identify dominant conformers (ΔG < 2 kcal/mol). DFT (B3LYP/6-31G*) calculates nitro-group torsion angles, aligning with X-ray results within ±5° .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectroscopic and crystallographic data using software like Olex2 (for X-ray) and MestReNova (for NMR) to resolve outliers .

- Experimental Design : Use fractional factorial designs to optimize synthesis parameters (e.g., temperature, solvent) while minimizing trial counts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.